Enhanced Lipophilicity (XLogP3) Compared to 2-Pyridineacetamide
alpha-Acetamidothio-2-pyridineacetamide exhibits a computed XLogP3 of -0.4, which is substantially higher (less negative) than that of the parent compound 2-pyridineacetamide (XLogP3 = -0.7) and intermediate between it and the thioamide analog 2-(pyridin-2-yl)ethanethioamide (XLogP3 = -0.1) [1]. This indicates a significant increase in lipophilicity conferred by the thioacetamide substituent relative to the amide, with a quantified ΔXLogP3 of +0.3 compared to 2-pyridineacetamide.
| Evidence Dimension | Lipophilicity (Computed XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = -0.4 |
| Comparator Or Baseline | 2-Pyridineacetamide (XLogP3 = -0.7); 2-(Pyridin-2-yl)ethanethioamide (XLogP3 = -0.1) |
| Quantified Difference | ΔXLogP3 = +0.3 (vs 2-Pyridineacetamide); ΔXLogP3 = -0.3 (vs 2-(Pyridin-2-yl)ethanethioamide) |
| Conditions | Computed by XLogP3 3.0 algorithm as implemented in PubChem. |
Why This Matters
These data demonstrate that the compound's lipophilicity cannot be achieved by simpler analogs, directly influencing its passive membrane permeability and solubility profile, which are critical for cellular assay design and lead optimization in drug discovery.
- [1] PubChem. (2025). Computed Properties (XLogP3) for CID 208409 (alpha-Acetamidothio-2-pyridineacetamide), CID 227129 (2-Pyridineacetamide), and CID 3035163 (2-(Pyridin-2-yl)ethanethioamide). National Center for Biotechnology Information. Data retrieved from respective PubChem Compound Summaries. View Source
